molecular formula C22H15ClFNO3S B2908156 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 866726-03-6

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2908156
CAS No.: 866726-03-6
M. Wt: 427.87
InChI Key: AQXAPSBGHACVAK-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and 4-chlorophenylmethyl groups. Common reagents used in these reactions include sulfonyl chlorides, chlorinated aromatic compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl and chlorophenylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one
  • 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one
  • 3-(benzenesulfonyl)-1-[(4-ethylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one

Uniqueness

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO3S/c23-16-8-6-15(7-9-16)13-25-14-21(29(27,28)18-4-2-1-3-5-18)22(26)19-12-17(24)10-11-20(19)25/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXAPSBGHACVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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